molecular formula C12H23BO3 B2449513 2-(3-Isopropoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246782-87-4

2-(3-Isopropoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2449513
CAS No.: 2246782-87-4
M. Wt: 226.12
InChI Key: GHEUSCGAWVFASZ-UHFFFAOYSA-N
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Description

2-(3-Isopropoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H23BO3 and its molecular weight is 226.12. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Prodrug Evaluation

In scientific research, the compound 2-(3-Isopropoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily studied in the context of its synthesis and potential as a prodrug or a part of a larger molecular structure. Prodrugs are inactive compounds that can be metabolized in the body to produce an active drug. Saari et al. (1984) synthesized and evaluated methyldopa esters as potential prodrugs, revealing insights into the structural requirements for latentiation of active compounds. They found that the esters they studied were viable prodrugs, converting into the active drug methyldopa in the body. This study illuminates the broader context in which compounds like this compound might be used, particularly in the synthesis and evaluation of potential prodrugs (Saari et al., 1984).

Cardiovascular and Central Nervous System (CNS) Applications

The compound also appears in studies related to cardiovascular and CNS applications. Hefti et al. (1990) investigated a novel calcium antagonist and its comparison with verapamil in rat models, contributing to the understanding of the treatment of hypertension. This research may provide a backdrop for considering the role of related compounds in cardiovascular health (Hefti et al., 1990).

In CNS-related research, Touzeau et al. (2003) synthesized and evaluated benzoxazine derivatives as potential antihypertensive agents, providing insights into the interaction of such compounds with receptors and their effects on blood pressure and heart rate (Touzeau et al., 2003). Similarly, Fookes et al. (2008) synthesized compounds for studying peripheral benzodiazepine receptors using positron emission tomography, contributing to the understanding of neurodegenerative disorders (Fookes et al., 2008).

Anti-Inflammatory Applications

Zeng et al. (2015) synthesized novel glucosamine mimetic peptides and evaluated their anti-inflammatory activity, indicating potential therapeutic applications in inflammation and immune-related conditions (Zeng et al., 2015).

Metabolic and Pharmacokinetic Studies

The compound's metabolic and pharmacokinetic properties have been studied, as illustrated by Yoshimura et al. (1986) who researched the oral absorption of esters in mice, contributing to the understanding of drug delivery and bioavailability (Yoshimura et al., 1986).

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-propan-2-yloxyprop-1-en-2-yl)-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO3/c1-9(2)14-8-10(3)13-15-11(4,5)12(6,7)16-13/h9H,3,8H2,1-2,4-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEUSCGAWVFASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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